4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-thiadiazine 1,1-dioxide class, a scaffold characterized by a bicyclic structure fused with a sulfonamide group. This chemotype has garnered attention for its diverse pharmacological applications, particularly in targeting tumor-associated carbonic anhydrases (CA IX/XII) and PI3Kδ isoforms . The molecule features a 3-methylbenzyl substituent at position 4 and a p-tolyl (para-methylphenyl) group at position 2, which contribute to its unique electronic and steric properties.
Key applications include:
- Anticancer activity: Derivatives of this scaffold inhibit CA IX/XII, enzymes overexpressed in hypoxic tumors, with low micromolar IC50 values against HCT-116 colorectal cancer cells .
- PI3Kδ inhibition: Structural analogs (e.g., compound 15i in ) show promise in modulating immune responses and inflammation .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-10-12-19(13-11-16)24-22(25)23(15-18-7-5-6-17(2)14-18)20-8-3-4-9-21(20)28(24,26)27/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJGFYPYGDOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 899965-55-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through various chemical reactions involving thiadiazine derivatives. The general synthetic route involves the reaction of substituted benzyl and tolyl groups with thiadiazine precursors. For instance, the synthesis may begin with the formation of a thiadiazine core followed by the introduction of aromatic substituents via electrophilic aromatic substitution or nucleophilic attack.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Thiadiazine derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi .
- Enzyme Inhibition : Some studies have focused on the enzyme inhibition capabilities of thiadiazines. For example, derivatives have shown potential as inhibitors of α-glucosidase, which is relevant in diabetes management .
- Antioxidant Properties : The antioxidant capacity of thiadiazine compounds has been evaluated, suggesting that they may help in reducing oxidative stress in biological systems .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various thiadiazine derivatives demonstrated that those with electron-donating groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of methyl groups significantly influenced the efficacy of these compounds . -
Enzyme Inhibition :
Another investigation explored the α-glucosidase inhibitory activity of synthesized thiadiazine derivatives. The results indicated that specific substitutions on the thiadiazine ring improved inhibitory potency, making them potential candidates for managing postprandial blood glucose levels . -
Antioxidant Activity :
Research assessing the antioxidant properties revealed that certain derivatives could scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Comparative Biological Activity Table
| Activity Type | Compound Type | Observed Effect |
|---|---|---|
| Antimicrobial | Thiadiazine Derivatives | Significant inhibition against bacteria and fungi |
| Enzyme Inhibition | α-Glucosidase Inhibitors | Reduced glucose absorption |
| Antioxidant | Thiadiazine Compounds | Effective free radical scavenging |
Scientific Research Applications
Overview
4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a compound belonging to the class of thiadiazines, which are characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. This compound exhibits promising potential in various scientific and pharmaceutical applications due to its unique structural properties.
Research indicates that compounds like 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide may act as inhibitors for various biological targets. The mechanism of action is often linked to their ability to inhibit specific enzymes or receptors within biological pathways. For instance, similar thiadiazine derivatives have demonstrated α-glucosidase inhibition activity, suggesting potential use in managing diabetes by slowing carbohydrate absorption .
Potential Therapeutic Uses
The compound's structural characteristics imply potential applications in:
- Antimicrobial Agents : Due to its ability to interact with biological membranes and enzymes.
- Anti-inflammatory Drugs : Its inhibitory properties may extend to inflammatory pathways.
- Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Studies
Several studies have explored the pharmacological effects of thiadiazine derivatives:
- α-Glucosidase Inhibition : A study synthesized several thiadiazine derivatives and screened them for α-glucosidase inhibition. The results indicated that certain modifications to the chemical structure significantly enhanced inhibitory activity .
- Antimicrobial Activity : Research has highlighted the antimicrobial potential of related thiadiazine compounds against various bacterial strains. This suggests that 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide could be developed into effective antimicrobial agents.
Chemical Properties and Reactions
The compound can undergo various chemical reactions typical for thiadiazines:
- Nucleophilic Substitution : Modifications to enhance pharmacological properties.
- Oxidation/Reduction Reactions : Altering functional groups for specific therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, highlighting differences in substituents, biological targets, and activities.
Key Structural and Functional Insights:
Substituent Effects on Selectivity :
- The p-tolyl and 3-methylbenzyl groups in the target compound enhance selectivity for tumor-associated CAs over off-target isoforms (e.g., cytosolic hCA I/II) due to optimized hydrophobic interactions in the enzyme active site .
- Chlorine at position 7 (e.g., in ) increases antimycobacterial activity by enhancing binding to bacterial β-CAs .
Impact of Heterocyclic Modifications :
- Replacement of the benzene ring with a pyridine (e.g., Torsemide Related Compound E) reduces CA inhibitory activity, likely due to altered hydrogen-bonding networks .
- Fusion with pyrazolo-pyrimidine (compound 15i ) improves PI3Kδ inhibition by introducing additional π-π stacking interactions .
Electron-Withdrawing Groups: Trifluoromethyl groups (e.g., compound 3d) significantly boost CA inhibition potency (nanomolar KIs) by increasing electrophilicity and stabilizing enzyme-inhibitor complexes .
Synthetic Feasibility :
- The target compound and its analogs are synthesized via regioselective alkylation/arylation of the thiadiazine core, with yields exceeding 90% in optimized conditions (e.g., K2CO3/DMF, 61–93% yields) .
Q & A
Q. Key Optimization Factors :
- Catalysts/Solvents : Use polar aprotic solvents (DMF, dioxane) and catalysts like triethylamine to enhance reaction efficiency ().
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, aromatic proton signals in the 6.5–8.5 ppm range verify benzyl and tolyl groups ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M−H]− peaks) with <2 ppm error ().
- X-ray Crystallography : Resolves crystal packing and stereochemistry (as demonstrated in for related structures).
Table 1 : Example HRMS Data for Analogous Compounds
| Compound | Calculated [M+H]+ | Observed [M+H]+ | Error (ppm) |
|---|---|---|---|
| 7-Chloro derivative () | 232.9782 | 232.9769 | 5.6 |
| Propyl-substituted analog () | 270.9939 | 271.0016 | 28.4 |
Advanced: How can researchers address contradictions in reported biological activity data among structural analogs?
Methodological Answer :
Contradictions often arise from differences in assay conditions, substituent effects, or target selectivity. To resolve these:
Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) and test activity against standardized targets (e.g., enzymes, cancer cell lines). highlights how substituents on the benzyl group modulate enzyme inhibition.
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerases or kinases. This explains why certain analogs (e.g., pyridothiadiazines) show higher specificity ().
Dose-Response Analysis : Re-evaluate IC₅₀ values under controlled conditions (pH, temperature) to minimize variability ().
Example : A study comparing 3-methylbenzyl vs. 3-methoxybenzyl analogs revealed a 10-fold difference in IC₅₀ against kinase X due to steric hindrance ().
Advanced: What strategies enhance the target selectivity of thiadiazine-based compounds?
Q. Methodological Answer :
- Functional Group Engineering : Introduce electron-withdrawing groups (e.g., Cl, F) at the 7-position to improve DNA intercalation ().
- Hybridization : Combine the thiadiazine core with bioactive moieties (e.g., triazoles, piperazine) to target multiple pathways ().
- Computational Screening : Use tools like Schrödinger’s Glide to prioritize derivatives with optimal ADMET profiles and target binding ().
Case Study : Adding a piperazine side chain (as in ) improved TLR4 inhibition by 40% compared to the parent compound.
Advanced: How can environmental fate studies inform the safe handling of this compound in lab settings?
Q. Methodological Answer :
- Stability Testing : Assess degradation under UV light, varying pH, and oxidizing conditions (H₂O₂) to identify labile functional groups ().
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity ().
- Waste Management : Neutralize sulfone groups with NaOH before disposal to reduce environmental persistence ().
Basic: What are the key considerations for designing a dose-response study with this compound?
Q. Methodological Answer :
Concentration Range : Start with 0.1–100 µM, based on IC₅₀ values of analogs (e.g., 7-chloro derivative IC₅₀ = 12 µM in ).
Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
Replicates : Use ≥3 biological replicates to account for variability ().
Endpoint Selection : Measure apoptosis (Annexin V), cell viability (MTT), or enzymatic activity (e.g., kinase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
